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Compound of Interest

Compound Name: (R)-(Piperidin-3-yl)methanol

Cat. No.: B1299892 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-
(Piperidin-3-yl)methanol (CAS Number: 144539-77-5), a chiral piperidine derivative of

significant interest in pharmaceutical synthesis. Due to the limited availability of distinct

spectroscopic data for the pure (R)-enantiomer in public databases, this document primarily

presents data for the racemic mixture, 3-Piperidinemethanol. This information is crucial for the

characterization and quality control of this important synthetic intermediate.

Spectroscopic Data
The following sections summarize the available spectroscopic data for 3-Piperidinemethanol.

These data are essential for confirming the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. The following tables detail the ¹H and ¹³C NMR spectral data for 3-

Piperidinemethanol, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 3-Piperidinemethanol
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Chemical Shift (δ)
ppm

Multiplicity Assignment
Coupling Constant
(J) Hz

3.44 dd H-6'a -10.8

3.37 dd H-6'b 7.3

3.16 d H-2a -11.8

2.98 d H-2e -11.7

2.55 t H-6e 2.9

2.34 q H-6a 10.3

1.78 m H-3 -

1.68 m H-4a, H-5a -

1.47 m H-4e -

1.10 q H-5e -

Note: Assignments are based on typical chemical shifts for piperidine ring protons and may

require 2D NMR for definitive confirmation. The 'a' and 'e' denote axial and equatorial protons,

respectively. Data sourced from publicly available spectra.[1]

Table 2: ¹³C NMR Spectroscopic Data for 3-Piperidinemethanol

Chemical Shift (δ) ppm Assignment

66.0 -CH₂OH

55.4 C-2

46.8 C-6

41.2 C-3

27.2 C-5

25.8 C-4
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Note: Data sourced from publicly available spectra.[2] Assignments are based on predicted

chemical shifts and data from similar structures.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 3-Piperidinemethanol shows characteristic absorptions for O-H and N-H stretching,

as well as C-H and C-O vibrations.

Table 3: Key IR Absorptions for 3-Piperidinemethanol

Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Broad, Strong
O-H stretch (alcohol), N-H

stretch (secondary amine)

2850-2950 Strong C-H stretch (alkane)

1450-1470 Medium C-H bend (alkane)

1050-1150 Strong C-O stretch (primary alcohol)

Note: Data is a general representation from various sources.[3] The broadness of the 3300-

3500 cm⁻¹ peak is indicative of hydrogen bonding.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 3-Piperidinemethanol

m/z Relative Intensity (%) Assignment

115 100 [M]⁺ (Molecular Ion)

84 High [M - CH₂OH]⁺

56 Medium Further fragmentation
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Note: Fragmentation patterns can vary depending on the ionization technique used.[3] The

molecular ion peak at m/z 115 corresponds to the molecular weight of C₆H₁₃NO.

Experimental Protocols
The following are representative experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of organic compounds.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of (R)-(Piperidin-3-yl)methanol.

Materials:

(R)-(Piperidin-3-yl)methanol sample

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

5 mm NMR tubes

Pipettes

NMR Spectrometer (e.g., 400 MHz)

Procedure:

Accurately weigh 5-10 mg of the (R)-(Piperidin-3-yl)methanol sample.

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Insert the NMR tube into the spectrometer's probe.

Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would

include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
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Acquire the ¹³C NMR spectrum. Typical parameters would include a 30° pulse width, a

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to

achieve a good signal-to-noise ratio. Proton decoupling is typically used.

Process the acquired data (Fourier transform, phase correction, and baseline correction).

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central

peak of the CDCl₃ triplet in the ¹³C spectrum.

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and

¹³C spectra.

Infrared (IR) Spectroscopy
Objective: To obtain the FT-IR spectrum of (R)-(Piperidin-3-yl)methanol.

Materials:

(R)-(Piperidin-3-yl)methanol sample

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes

Procedure:

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent

(e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the (R)-(Piperidin-3-yl)methanol sample directly onto the ATR

crystal using a clean spatula.
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Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

Process the spectrum (baseline correction and peak picking) and identify the characteristic

absorption bands.

Mass Spectrometry
Objective: To obtain the mass spectrum of (R)-(Piperidin-3-yl)methanol.

Materials:

(R)-(Piperidin-3-yl)methanol sample

Mass Spectrometer (e.g., with Electron Ionization - EI source)

Suitable solvent (e.g., methanol or dichloromethane)

Microsyringe

Procedure:

Prepare a dilute solution of the (R)-(Piperidin-3-yl)methanol sample in a volatile solvent like

methanol.

Introduce the sample into the mass spectrometer. For an EI source, this is typically done via

a direct insertion probe or a gas chromatograph (GC-MS).

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow
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The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical sample such as (R)-(Piperidin-3-yl)methanol.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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General workflow for spectroscopic analysis.
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This guide serves as a foundational resource for professionals working with (R)-(Piperidin-3-
yl)methanol, providing the necessary spectroscopic data and standardized protocols for its

characterization. As more specific data for the pure enantiomer becomes available, this guide

will be updated accordingly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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